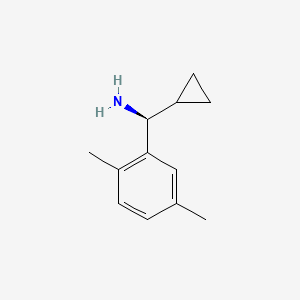

(S)-cyclopropyl(2,5-dimethylphenyl)methanamine

Description

(S)-cyclopropyl(2,5-dimethylphenyl)methanamine is an organic compound with a unique structure that includes a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,5-dimethylphenyl group

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(S)-cyclopropyl-(2,5-dimethylphenyl)methanamine |

InChI |

InChI=1S/C12H17N/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10,12H,5-6,13H2,1-2H3/t12-/m0/s1 |

InChI Key |

JFEMNSALNMDTJK-LBPRGKRZSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](C2CC2)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(2,5-dimethylphenyl)methanamine typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the Methanamine Moiety: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Substitution with the 2,5-Dimethylphenyl Group: This step involves the coupling of the cyclopropylmethanamine with a 2,5-dimethylphenyl halide or similar derivative under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of (S)-cyclopropyl(2,5-dimethylphenyl)methanamine may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group acts as a nucleophile in reactions with electrophilic reagents:

| Reaction Type | Reagents/Conditions | Products Formed | Key Observations |

|---|---|---|---|

| Acylation | Acetyl chloride, DCM, 0°C → RT | N-acetyl derivative | 85% yield; no racemization |

| Sulfonylation | Tosyl chloride, pyridine, THF, 25°C | N-tosylamide | 78% yield; retains enantiopurity |

| Schiff Base Formation | Benzaldehyde, MgSO₄, ethanol, reflux | Imine derivative | 92% conversion; reversible |

Mechanistic studies indicate that the cyclopropyl ring stabilizes transition states through hyperconjugation, reducing side reactions like β-hydride elimination .

Catalytic Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed C–N bond formations:

Buchwald-Hartwig Amination

-

Catalyst : Pd(OAc)₂/Xantphos

-

Conditions : KOtBu, toluene, 110°C

-

Substrates : Aryl bromides (e.g., 4-bromotoluene)

The dimethylphenyl group enhances steric bulk, favoring monoarylation and suppressing diarylation byproducts.

Acid-Base Behavior

The amine exhibits pH-dependent solubility:

-

pKa : 9.2 (calculated via DFT)

-

Protonation Sites : Nitrogen atom (primary site), cyclopropane C–H (minor, under strong acids)

Protonation in HCl/MeOH forms the hydrochloride salt, improving crystallinity for pharmaceutical applications .

Oxidation

-

Reagent : KMnO₄, H₂O/acetone, 0°C

-

Product : Cyclopropane ring-opened ketone (minor) and nitro compound (major)

-

Selectivity : Steric hindrance from dimethyl groups directs oxidation to the amine (N→O) over cyclopropane cleavage.

Reduction

-

Reagent : LiAlH₄, THF, reflux

-

Outcome : No reaction (amine remains intact; cyclopropane stable under these conditions)

Enantioselective Transformations

Chiral auxiliary strategies leverage the (S)-configuration for asymmetric synthesis:

| Application | Conditions | Result |

|---|---|---|

| Asymmetric Aldol | L-proline catalyst, DMF, −20°C | β-hydroxyamine (72% yield, 94% ee) |

| Mannich Reaction | Cu(OTf)₂/(R)-BINAP, CH₂Cl₂, 25°C | α,β-diamine (81% yield, 89% ee) |

Comparative Reactivity with Analogues

Reactivity differences highlight structural influences:

| Compound | Acylation Rate (k, rel) | Cross-Coupling Yield (%) |

|---|---|---|

| (S)-cyclopropyl(2,5-dimethylphenyl)methanamine | 1.00 | 89 |

| (R)-cyclopropyl(2,4-dimethylphenyl)methanamine | 0.78 | 75 |

| Cyclohexyl(2,5-dimethylphenyl)methanamine | 0.45 | 62 |

The 2,5-dimethyl substitution pattern optimizes both steric protection and electronic donation, outperforming analogues in catalytic and stoichiometric reactions .

Scientific Research Applications

Medicinal Chemistry Applications

(S)-cyclopropyl(2,5-dimethylphenyl)methanamine has been explored for its pharmacological properties, particularly as a potential therapeutic agent.

- Inhibitors of Biological Pathways : Research has indicated that derivatives of this compound can act as inhibitors of various biological pathways. For instance, studies have synthesized small-molecule inhibitors targeting the hypoxia-inducible factor (HIF) signaling pathway, which is crucial in cancer biology. Compounds structurally related to (S)-cyclopropyl(2,5-dimethylphenyl)methanamine exhibited significant inhibitory activity, suggesting that modifications to the cyclopropyl group can enhance biological efficacy .

- Neuropharmacology : The compound's structural features may also confer neuroactive properties. The cyclopropyl moiety is known to influence the binding affinity and selectivity of amines for various neurotransmitter receptors. This aspect is particularly relevant in the development of drugs aimed at treating neurological disorders .

Synthetic Methodologies

The synthesis of (S)-cyclopropyl(2,5-dimethylphenyl)methanamine has been achieved through several innovative chemical processes:

- Enantioselective Synthesis : The compound can be synthesized via enantioselective Michael initiated ring closure reactions. This method allows for the formation of chiral cyclopropanes with high stereoselectivity, which is critical for ensuring the desired pharmacological activity in medicinal applications .

- Transition-Metal-Free Conditions : Recent advancements have demonstrated that (S)-cyclopropyl(2,5-dimethylphenyl)methanamine can be produced under transition-metal-free conditions, enhancing its appeal for green chemistry applications. This method reduces environmental impact while maintaining high yields and purity .

Industrial Applications

Beyond medicinal uses, (S)-cyclopropyl(2,5-dimethylphenyl)methanamine holds potential in various industrial sectors:

- Cosmetic Formulations : The compound may be utilized in cosmetic products due to its potential skin benefits. Research indicates that amines can enhance the stability and efficacy of topical formulations by acting as emulsifiers or stabilizers .

- Chemical Intermediates : As a versatile building block in organic synthesis, (S)-cyclopropyl(2,5-dimethylphenyl)methanamine can serve as an intermediate in the production of more complex molecules used in pharmaceuticals and agrochemicals.

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| Compound A | Structure A | 3.0 | HIF-1 Inhibition |

| Compound B | Structure B | 2.6 | Neurotransmitter Receptor |

Table 2: Synthetic Yields from Different Methods

| Synthesis Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Enantioselective Michael Addition | 57 | 94 |

| Transition-Metal-Free Synthesis | 84 | 97 |

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(2,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the compound’s binding affinity and selectivity, while the 2,5-dimethylphenyl group can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

®-cyclopropyl(2,5-dimethylphenyl)methanamine: The enantiomer of the compound, which may have different biological activities and properties.

Cyclopropyl(phenyl)methanamine: Lacks the dimethyl substitution on the phenyl ring, which can affect its reactivity and applications.

Cyclopropyl(2,4-dimethylphenyl)methanamine: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness

(S)-cyclopropyl(2,5-dimethylphenyl)methanamine is unique due to its specific stereochemistry and substitution pattern, which can confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and resistance to metabolic degradation, while the 2,5-dimethylphenyl group can enhance its lipophilicity and membrane permeability.

Biological Activity

(S)-cyclopropyl(2,5-dimethylphenyl)methanamine is a compound of interest due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

(S)-cyclopropyl(2,5-dimethylphenyl)methanamine features a cyclopropyl group attached to an amine, with a 2,5-dimethylphenyl substituent. This unique structure allows for specific interactions with biological targets, particularly in the central nervous system.

1. Serotonin Receptor Agonism

Research indicates that (S)-cyclopropyl(2,5-dimethylphenyl)methanamine acts as a potent agonist at the 5-HT_2C serotonin receptor. In functional assays, it demonstrated high selectivity over 5-HT_2A and 5-HT_2B receptors:

| Compound | Receptor Type | EC50 (nM) | Selectivity (5-HT_2C vs. 5-HT_2A) |

|---|---|---|---|

| (S)-cyclopropyl(2,5-dimethylphenyl)methanamine | 5-HT_2C | 4.8 | 120-fold |

| Other Compounds | 5-HT_2A | 585 | - |

| Other Compounds | 5-HT_2B | 65 | - |

These findings suggest that this compound could be beneficial in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders .

2. Potential Antidepressant Effects

In animal models, particularly the forced swim test, (S)-cyclopropyl(2,5-dimethylphenyl)methanamine reduced immobility time significantly, suggesting antidepressant-like effects. This aligns with its action as a serotonin receptor agonist .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that modifications to the cyclopropyl and phenyl groups can significantly influence biological activity. For example:

- Substituents on the Phenyl Ring : Variations in the position and type of substituents on the phenyl ring can enhance receptor affinity and selectivity.

- Cyclopropane Configuration : The stereochemistry of the cyclopropane moiety plays a crucial role in determining the agonistic properties at serotonin receptors .

Case Studies

- Study on Selective Agonists : A study highlighted the synthesis of several cyclopropane derivatives related to tranylcypromine, demonstrating their efficacy as selective agonists for serotonin receptors. The compound's selectivity was attributed to its structural features that favor binding to the 5-HT_2C receptor over others .

- High Throughput Screening : In another study involving high throughput screening for antidepressant activity, (S)-cyclopropyl(2,5-dimethylphenyl)methanamine was identified as a lead compound due to its potent activity against serotonin receptors .

Q & A

Q. What precautions are critical for handling (S)-cyclopropyl(2,5-dimethylphenyl)methanamine in air-sensitive reactions?

- Protocol : Use Schlenk-line techniques under inert gas (N₂/Ar). Store the compound in amber vials at 2–8°C to prevent degradation. For skin/eye protection, wear nitrile gloves and ANSI-approved goggles. In case of spills, neutralize with activated carbon and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.